molecular formula C18H27NO4 B1198060 4-Nitrophenyl laurate CAS No. 1956-11-2

4-Nitrophenyl laurate

Cat. No. B1198060
CAS RN: 1956-11-2
M. Wt: 321.4 g/mol
InChI Key: YNGNVZFHHJEZKD-UHFFFAOYSA-N
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Description

4-Nitrophenyl Laurate is a derivative of Lauric Acid . It is a class of 4-nitrophenyl ester, which can be used as an enzyme substrate . It has shown inhibitory activity against gram-positive and/or gram-negative organisms . It also has potential in addressing cardiovascular afflictions .


Synthesis Analysis

4-Nitrophenyl Laurate can be synthesized through lipase-catalyzed reactions . The hydrolysis of triprionin and nitrophenyl laurate were selected to test the system and demonstrate the potential for ester synthesis .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl Laurate is C18H27NO4 . Its average mass is 321.411 Da and its monoisotopic mass is 321.194000 Da .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

4-Nitrophenyl Laurate has a density of 1.1±0.1 g/cm3, a boiling point of 432.6±28.0 °C at 760 mmHg, and a flash point of 154.9±26.0 °C . It has 5 H bond acceptors, 0 H bond donors, and 13 freely rotating bonds .

Scientific Research Applications

Radiofluorination in Molecular Imaging

4-Nitrophenyl laurate: is utilized in the preparation of 18F-labelled acylation synthons for indirect radiofluorination of biomolecules . This process is crucial in molecular imaging, particularly in Positron Emission Tomography (PET) , which is instrumental in personalized healthcare. The activated esters of 4-Nitrophenyl laurate offer a one-step preparation method, simplifying the otherwise complex multistep synthesis of radiopharmaceuticals .

Enzyme Activity Assays

In biochemistry, 4-Nitrophenyl laurate serves as a substrate for lipase activity assays . Lipases, which catalyze the hydrolysis of fats, are widely used in various industries. The hydrolysis rate of 4-Nitrophenyl laurate by lipases can be measured to determine enzyme activity, which is a fundamental method in synthetic biology and enzyme characterization .

Biosensors and Bioassays

Lipases, which can act on 4-Nitrophenyl laurate, are integral to the construction of biosensors and bioassays . These devices are used for a broad spectrum of analytical applications, including environmental monitoring, food quality control, and medical diagnostics. The specificity and commercial availability of lipases make them suitable for these technologies .

Environmental Science

In environmental science, the hydrolysis of 4-Nitrophenyl laurate is used to measure lipase activity as an indicator of pollution exposure and its effects on local wildlife . This application is particularly relevant in studies of invasive species and their adaptation to polluted environments .

Food Industry

4-Nitrophenyl laurate is involved in the synthesis of flavor esters and other compounds used as additives in the food industry . The enzymatic reactions facilitated by lipases acting on this compound contribute to the production of flavors and fragrances that enhance the sensory qualities of food and beverages .

Pharmaceutical Research

In pharmaceutical research, 4-Nitrophenyl laurate is used as an enzyme substrate to study the kinetics and mechanisms of drug metabolism . Understanding these processes is essential for drug design and the development of new therapeutic agents .

Cosmetic Products

Although not directly used in cosmetics, compounds similar to 4-Nitrophenyl laurate, such as Laureth-4, are employed as emulsifiers and surfactants in various cosmetic products . They help to improve the texture and stability of products like creams and lotions .

Analytical Chemistry

4-Nitrophenyl laurate plays a role in analytical chemistry as a standard compound for calibrating instruments and validating analytical methods . Its well-defined properties and stability make it suitable for use as a reference material in chromatography and other analytical techniques .

Safety And Hazards

4-Nitrophenyl Laurate should be handled with care to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols . Adequate ventilation should be ensured during handling .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This could pave the way for future research in the development of efficient catalytic nanostructured materials .

properties

IUPAC Name

(4-nitrophenyl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGNVZFHHJEZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173234
Record name 4-Nitrophenyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl laurate

CAS RN

1956-11-2
Record name p-Nitrophenyl laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl laurate
Source ChemIDplus
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Record name 4-Nitrophenyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl laurate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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